molecular formula C10H10Cl2O2 B7887653 2-(2,4-Dichlorophenyl)butanoic acid

2-(2,4-Dichlorophenyl)butanoic acid

Cat. No.: B7887653
M. Wt: 233.09 g/mol
InChI Key: GKCKCMYMXYMOPA-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)butanoic acid is a chlorinated aromatic carboxylic acid characterized by a butanoic acid backbone substituted at the second carbon with a 2,4-dichlorophenyl group. Its molecular formula is C₁₀H₁₀Cl₂O₂, with a molecular weight of 233.09 g/mol.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c1-2-7(10(13)14)8-4-3-6(11)5-9(8)12/h3-5,7H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCKCMYMXYMOPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=C(C=C1)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70703359
Record name 2-(2,4-Dichlorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70703359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74684-38-1
Record name 2-(2,4-Dichlorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70703359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)butanoic acid typically involves the reaction of 2,4-dichlorobenzene with butanoic acid under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acyl chloride derivative of butanoic acid reacts with 2,4-dichlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of new functional groups into the phenyl ring.

Scientific Research Applications

Herbicidal Applications

Selective Herbicide
2-(2,4-Dichlorophenyl)butanoic acid is primarily utilized as a selective herbicide effective against broadleaf weeds. It operates by mimicking natural plant hormones (auxins), disrupting normal growth processes in target plants while sparing grasses. This mechanism allows for the control of unwanted vegetation in crops without harming the crops themselves.

Case Study: Efficacy in Agricultural Practices
Research has demonstrated that formulations containing this compound can significantly reduce weed populations in various crops such as corn and soybeans. A study indicated that application rates of 0.5 to 1 kg/ha effectively managed weed growth without adverse effects on crop yield . The compound's ability to degrade rapidly in soil further enhances its appeal as an environmentally friendly herbicide.

Pharmaceutical Applications

Anti-Cancer Potential
Recent studies have highlighted the anti-cancer properties of derivatives of this compound. For instance, compounds synthesized from this acid have shown promise in inhibiting cancer cell proliferation. A derivative exhibited significant cytotoxicity against various cancer cell lines, suggesting potential for development as an anti-cancer agent .

Antimicrobial Activity
Another area of interest is the antimicrobial activity of certain derivatives of this compound. Research indicates that some synthesized compounds demonstrate effective antibacterial and antifungal properties, making them candidates for further investigation in the treatment of infectious diseases .

Chemical Synthesis and Characterization

The synthesis of this compound typically involves the reaction between 2,4-dichloroaniline and butyric anhydride under controlled conditions. This process allows for the production of high-purity compounds suitable for both agricultural and pharmaceutical applications. Spectroscopic techniques such as NMR and IR are employed to characterize the synthesized compounds, ensuring their structural integrity and functional properties .

Data Table: Comparison of Applications

Application AreaDescriptionKey Findings
HerbicideSelective control of broadleaf weedsEffective at 0.5-1 kg/ha; environmentally friendly
Anti-Cancer AgentPotential cytotoxic effects on cancer cellsSignificant inhibition observed in vitro
AntimicrobialActivity against bacteria and fungiPromising results in preliminary studies

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Phenoxybutanoic Acid Derivatives

Compounds like 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB) and 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB) share a phenoxy bridge linking the dichlorophenyl group to the butanoic acid. This structural difference confers stronger herbicidal activity compared to 2-(2,4-dichlorophenyl)butanoic acid, as phenoxy acids are established synthetic auxins. For example, 2,4-DB (C₁₀H₈Cl₂O₃, MW 249.08 g/mol) effectively controls broadleaf weeds at lower concentrations (1/10 rate) due to enhanced translocation in plants .

Carbamoyl-Substituted Analogs

4-[(2,4-Dichlorophenyl)carbamoyl]butanoic acid introduces a carbamoyl group (-NH-C=O) between the phenyl ring and butanoic acid (C₁₁H₁₁Cl₂NO₃, MW 292.12 g/mol). While its herbicidal activity is unconfirmed, such derivatives are often explored for pharmaceutical applications, such as enzyme inhibition or antimicrobial activity .

Branched-Chain Derivatives

2-[4-(4-Chlorobutanoyl)phenyl]-2-methylpropanoic acid (C₁₄H₁₇ClO₃, MW 268.74 g/mol) features a methyl branch and a chlorobutanoyl side chain. The branching increases lipophilicity (LogP ~3.95), favoring membrane permeability, while the extended chain may alter metabolic stability.

Amino-Substituted Variants

(R)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride (C₁₀H₁₁Cl₂NO₂·HCl, MW 284.57 g/mol) incorporates an amino group at the third carbon. The added polarity (PSA ~37.3 Ų) improves water solubility, contrasting with the parent compound’s lipophilicity. Amino derivatives are commonly investigated for neurological or antimicrobial applications due to their ability to mimic natural amino acids .

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Activity References
This compound C₁₀H₁₀Cl₂O₂ 233.09 2,4-dichlorophenyl Potential herbicide/pharmaceutical -
4-(2,4-Dichlorophenoxy)butanoic acid C₁₀H₈Cl₂O₃ 249.08 Phenoxy bridge Broadleaf weed control
4-[(2,4-Dichlorophenyl)carbamoyl]butanoic acid C₁₁H₁₁Cl₂NO₃ 292.12 Carbamoyl group Antimicrobial research
2-[4-(4-Chlorobutanoyl)phenyl]-2-methylpropanoic acid C₁₄H₁₇ClO₃ 268.74 Methyl branch, chlorobutanoyl Drug design (theoretical)
(R)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid HCl C₁₀H₁₁Cl₂NO₂·HCl 284.57 Amino group Neurological agents

Key Research Findings

  • Herbicidal Potency: Phenoxy derivatives (e.g., 2,4-DB) outperform this compound in weed control, requiring lower application rates (1/10 lb/A) for efficacy .
  • Lipophilicity vs. Solubility: Branched-chain analogs exhibit higher LogP values (~3.95), favoring tissue penetration, while amino derivatives balance solubility and bioavailability .

Biological Activity

2-(2,4-Dichlorophenyl)butanoic acid, also known as 2-amino-4-(2,4-dichlorophenyl)butanoic acid, is a compound of significant interest in pharmacology and medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C₁₀H₁₁Cl₂NO₂
  • Molecular Weight : Approximately 248.11 g/mol
  • Structure : The compound features an amino group and a carboxylic acid functional group, with a dichlorophenyl moiety that enhances its lipophilicity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to:

  • Inhibit Enzymes : Particularly those involved in neurotransmitter metabolism, which may influence signaling pathways related to neurological disorders.
  • Modulate Receptor Activity : Its structural features suggest it can bind to various receptors, potentially affecting cellular functions and signaling cascades .

Pharmacological Applications

Research indicates that this compound has potential therapeutic applications in several areas:

  • Neurological Disorders :
    • Studies have highlighted its efficacy in modulating neurotransmitter systems, suggesting potential use in treating conditions like Alzheimer's disease and Parkinson's disease .
    • It acts as an inhibitor of kynurenine-3-hydroxylase (KYN-3-OHase), an enzyme linked to neurodegenerative diseases .
  • Antioxidant Activity :
    • Preliminary investigations show that derivatives of this compound exhibit significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
  • Antimicrobial Properties :
    • Some synthesized derivatives have demonstrated antimicrobial and antifungal activities, indicating potential use in treating infections .

Case Study 1: Neuroprotective Effects

A study focused on the neuroprotective effects of this compound demonstrated its ability to reduce neuronal death in models of neurodegeneration. The compound showed promise in protecting against oxidative stress-induced damage in neuronal cells.

Case Study 2: Antioxidant Evaluation

In a recent study evaluating various derivatives for antioxidant activity using the DPPH assay, several compounds derived from this compound exhibited enhanced free radical scavenging capabilities compared to the parent compound . This suggests that modifications can significantly improve biological activity.

Data Table: Summary of Biological Activities

Activity Description Reference
Neurological ModulationInhibits KYN-3-OHase; potential for treating neurodegeneration
Antioxidant ActivityExhibits significant free radical scavenging properties
Antimicrobial EffectsDemonstrated antimicrobial and antifungal activities
Enzyme InhibitionInteracts with enzymes involved in neurotransmitter metabolism

Q & A

Q. What are the recommended methods for synthesizing 2-(2,4-Dichlorophenyl)butanoic acid in laboratory settings?

Methodological Answer: The synthesis typically involves coupling a dichlorophenyl moiety to a butanoic acid backbone. Key steps include:

  • Friedel-Crafts alkylation to attach the dichlorophenyl group to a butyrolactone intermediate.
  • Hydrolysis of the lactone to yield the carboxylic acid.
  • Purification via recrystallization or column chromatography using ethyl acetate/hexane gradients.

Q. Table 1: Comparison of Synthesis Routes

MethodYield (%)CatalystKey Reference
Friedel-Crafts65-75AlCl₃
Grignard Reaction55-60Mg, THF
Enzymatic Deracemization80-85Lipase B (Candida)

Critical Considerations : Optimize reaction time and temperature (60-80°C) to minimize byproducts like dichlorinated isomers .

Q. How should researchers handle and store this compound to ensure safety?

Methodological Answer:

  • Handling : Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact (GHS H315/H319). Work under fume hoods to prevent inhalation of aerosols .
  • Storage : Keep in airtight containers at 2-8°C, away from oxidizers and bases to prevent decomposition .
  • Spill Management : Neutralize with sodium bicarbonate, collect residue in sealed containers, and dispose via hazardous waste protocols .

Note : Occupational exposure limits (OELs) are not established; adhere to ALARA principles .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • NMR : ¹H/¹³C NMR to identify aromatic protons (δ 7.2-7.8 ppm) and carboxylic acid protons (δ 12.1 ppm) .
    • HPLC-MS : Reverse-phase C18 column (ACN/water + 0.1% formic acid) for purity (>98%) and molecular ion confirmation (m/z ~245 [M-H]⁻) .
  • Purity Assessment : Differential Scanning Calorimetry (DSC) to detect melting point anomalies (reported mp: 142-144°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of derivatives?

Methodological Answer: Contradictions often arise from stereochemical variations or assay conditions. Strategies include:

  • Enantiomeric Separation : Use chiral HPLC (Chiralpak IG-3 column) to isolate (R)- and (S)-isomers, then test individually for herbicidal or enzymatic activity .
  • Dose-Response Studies : Compare EC₅₀ values across multiple models (e.g., plant vs. mammalian cells) to assess selectivity .

Q. Table 2: Biological Activity Comparison

DerivativeTarget (e.g., DPP-IV)EC₅₀ (µM)Selectivity IndexSource
(S)-3-Amino-4-(2-Cl-Ph)Dipeptidyl Peptidase-IV0.8>100
4-(2,4-DCl-PhO)butanoicAuxin Receptor5.212

Q. What strategies optimize enantiomeric purity in asymmetric synthesis?

Methodological Answer:

  • Chiral Catalysts : Use (R)-BINAP-Ru complexes for hydrogenation of ketone intermediates (≥95% ee) .
  • Kinetic Resolution : Lipase-catalyzed acetylation (e.g., Candida antarctica Lipase B) to separate enantiomers .
  • Crystallization-Induced Diastereomer Transformation : Utilize chiral amines (e.g., L-proline) to form salts and enhance enantiopurity .

Q. Key Data :

  • Enantiomeric Excess (ee) : Achieved 98% via BINAP-Ru catalysis .
  • Yield Trade-off : Higher ee (>99%) reduces yield by 15-20% due to stringent purification .

Q. What in silico methods predict interactions with biological targets (e.g., auxin receptors)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to auxin-responsive TIR1 receptors. Key parameters:
    • Grid Box : Center on binding pocket (coordinates: x=15.2, y=22.7, z=18.4).
    • Scoring Function : AMBER forcefield for energy minimization .
  • MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes (RMSD <2.0 Å acceptable) .

Validation : Compare docking scores (ΔG ≤ -8.0 kcal/mol) with experimental IC₅₀ values .

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